3-溴-4-(1H-吡唑-1-基)苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

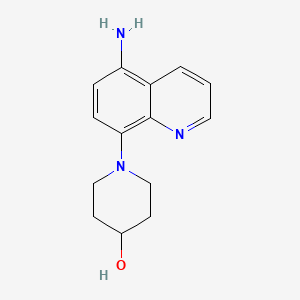

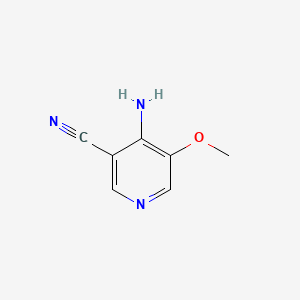

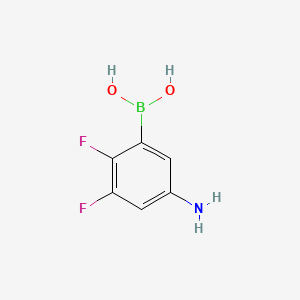

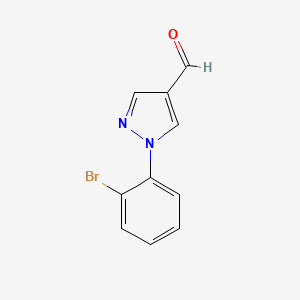

3-Bromo-4-(1H-pyrazol-1-YL)benzaldehyde is a chemical compound with the molecular formula C10H7BrN2O . It is a unique chemical that is part of a collection of unique chemicals provided to early discovery researchers .

Synthesis Analysis

The synthesis of pyrazole compounds, such as 3-Bromo-4-(1H-pyrazol-1-YL)benzaldehyde, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific example of a synthesis process involves the bromination of 4-(1,3-diaryl-1H-pyrazol-4-yl) but-3-en-2-ones, triggered by a combination of potassium bromide and cerium (IV) ammonium nitrate in a biphasic system consisting of water and dichloromethane .Molecular Structure Analysis

The molecular structure of 3-Bromo-4-(1H-pyrazol-1-YL)benzaldehyde consists of a benzaldehyde group attached to a pyrazol group at the 4-position, with a bromine atom at the 3-position . The molecular weight of this compound is 251.08 .Chemical Reactions Analysis

The bromoaryl group of 4-bromobenzaldehyde, a similar compound, may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde . This suggests that 3-Bromo-4-(1H-pyrazol-1-YL)benzaldehyde could potentially undergo similar reactions.科学研究应用

- Synthesis and Evaluation : Researchers have synthesized 3-bromo-4-(1H-pyrazol-1-yl)benzaldehyde and evaluated its antibacterial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). The compound’s effectiveness was compared to commercial antibiotics like ciprofloxacin .

- Testing Against Fungi : In addition to antibacterial activity, 3-bromo-4-(1H-pyrazol-1-yl)benzaldehyde was tested for antifungal activity against Aspergillus flavus and Aspergillus niger. Understanding its efficacy against fungi is crucial for potential therapeutic applications .

- Bipyrazolyl Derivatives : The α-bromo compounds derived from this compound were used as precursors for synthesizing bipyrazolyl derivatives. These new compounds exhibit diverse properties and could find applications in organic synthesis and materials science .

- 1,4’-Bipyrazoles : 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde can serve as a starting material for the synthesis of 1,4’-bipyrazoles. These compounds have various applications, including pharmaceuticals and inhibitors .

- Hydrazine-Coupled Pyrazoles : Pyrazole-bearing compounds, including hydrazine-coupled pyrazoles, are known for their pharmacological effects. These compounds may exhibit antileishmanial and antimalarial activities .

Medicinal Chemistry and Antibacterial Activity

Antifungal Activity

Organic Synthesis and Heterocyclic Chemistry

Starting Material for Bipyrazoles

Pharmacological Effects

作用机制

Target of Action

The primary target of 3-Bromo-4-(1H-pyrazol-1-YL)benzaldehyde is Leishmania major pteridine reductase 1 (LmPTR1) . This enzyme plays a crucial role in the survival and proliferation of Leishmania parasites, making it an attractive target for antileishmanial drugs .

Mode of Action

3-Bromo-4-(1H-pyrazol-1-YL)benzaldehyde interacts with its target, LmPTR1, by fitting into the active site of the enzyme . This interaction is characterized by a lower binding free energy, indicating a strong and favorable interaction . The compound’s binding to LmPTR1 inhibits the enzyme’s activity, thereby disrupting the parasite’s survival and proliferation .

Biochemical Pathways

It is known that the inhibition of lmptr1 disrupts the folate metabolism in leishmania parasites, which is essential for their survival and proliferation .

Pharmacokinetics

The compound’s potent antileishmanial activity suggests that it may have favorable pharmacokinetic properties that allow it to reach and interact with its target effectively .

Result of Action

The result of the action of 3-Bromo-4-(1H-pyrazol-1-YL)benzaldehyde is the inhibition of LmPTR1, leading to the disruption of folate metabolism in Leishmania parasites . This disruption impairs the parasites’ survival and proliferation, resulting in potent antileishmanial activity .

未来方向

The future directions for research on 3-Bromo-4-(1H-pyrazol-1-YL)benzaldehyde could involve further exploration of its synthesis methods, as well as its potential biological activities. Given the wide range of activities exhibited by pyrazole compounds, there is potential for this compound to be used in the development of new drugs .

属性

IUPAC Name |

3-bromo-4-pyrazol-1-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-9-6-8(7-14)2-3-10(9)13-5-1-4-12-13/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIRAGCHJMGIFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693896 |

Source

|

| Record name | 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(1H-pyrazol-1-YL)benzaldehyde | |

CAS RN |

1186663-53-5 |

Source

|

| Record name | 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-(Piperidin-4-yl)spiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B581307.png)

![2-[4-(2-Aminobenzenesulfonyl)piperazin-1-yl]ethanol](/img/structure/B581326.png)